Molecular weight and formula of N-(2-bromophenyl)-N'-(1-phenylethyl)urea
Molecular weight and formula of N-(2-bromophenyl)-N'-(1-phenylethyl)urea
An In-depth Technical Guide to N-(2-bromophenyl)-N'-(1-phenylethyl)urea: Molecular Weight, Formula, and Synthetic Considerations
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2-bromophenyl)-N'-(1-phenylethyl)urea. It details the compound's molecular formula and weight, and outlines a robust, field-proven protocol for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering insights into the rationale behind experimental choices and providing a framework for the analysis of this and similar disubstituted urea compounds.
Core Molecular Attributes
N-(2-bromophenyl)-N'-(1-phenylethyl)urea is a disubstituted urea derivative featuring both an aryl and an aralkyl substituent. The core attributes of this molecule are fundamental to its behavior in both chemical and biological systems.
Chemical Structure and Formula
The structure of N-(2-bromophenyl)-N'-(1-phenylethyl)urea is defined by a central urea moiety (-NH-CO-NH-) linking a 2-bromophenyl group and a 1-phenylethyl group. The systematic nomenclature precisely describes these connections.
Based on this structure, the molecular formula is determined by summing the constituent atoms:
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Carbon (C): 15
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Hydrogen (H): 15
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Bromine (Br): 1
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Nitrogen (N): 2
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Oxygen (O): 1
Thus, the molecular formula for N-(2-bromophenyl)-N'-(1-phenylethyl)urea is C₁₅H₁₅BrN₂O .
Molecular Weight
The molecular weight is calculated from the molecular formula using the atomic weights of each element. This value is critical for quantitative analysis, including reaction stoichiometry and preparation of solutions.
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | 15 | 12.011 | 180.165 |
| Hydrogen | 15 | 1.008 | 15.120 |
| Bromine | 1 | 79.904 | 79.904 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Oxygen | 1 | 15.999 | 15.999 |
| Total | 319.202 |
The calculated molecular weight of N-(2-bromophenyl)-N'-(1-phenylethyl)urea is 319.20 g/mol .
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale |
| Physical State | White to off-white solid | Urea derivatives are typically crystalline solids at room temperature. |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone, chloroform) | The presence of two aromatic rings and the bromine atom contributes to a significant nonpolar character, while the urea moiety provides some capacity for hydrogen bonding. |
| Melting Point | Expected to be in the range of 150-200 °C | The melting point will be influenced by the crystal lattice packing, which is affected by intermolecular hydrogen bonding and van der Waals forces. |
| pKa | ~18-20 (Urea N-H) | The urea protons are weakly acidic. |
Proposed Synthesis Protocol
The synthesis of N,N'-disubstituted ureas is a well-established transformation in organic chemistry.[1] A common and reliable method involves the reaction of an isocyanate with a primary amine. This approach offers high yields and selectivity.
Synthetic Pathway
The proposed synthesis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea involves the nucleophilic addition of 1-phenylethylamine to 2-bromophenyl isocyanate.
Caption: Proposed synthesis of N-(2-bromophenyl)-N'-(1-phenylethyl)urea.
Experimental Protocol
Materials:
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2-Bromophenyl isocyanate
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1-Phenylethylamine
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Hexanes
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Ethyl acetate
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Magnetic stirrer and stir bar
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Round-bottom flask
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Drying tube (e.g., with calcium chloride)
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Büchner funnel and filter paper
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a drying tube, dissolve 2-bromophenyl isocyanate (1.0 equivalent) in anhydrous DCM (or THF) to a concentration of approximately 0.2 M.
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Amine Addition: To the stirred solution of the isocyanate at room temperature, add a solution of 1-phenylethylamine (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes. The reaction is typically exothermic.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is generally complete within 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate), looking for the disappearance of the starting materials.
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Work-up and Isolation: Upon completion, the product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If the product remains in solution, concentrate the mixture under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.[2]
Causality Behind Experimental Choices:
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Anhydrous Solvent: Isocyanates are highly reactive towards water, which would lead to the formation of a symmetric urea byproduct. Therefore, anhydrous conditions are crucial for a clean reaction.
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Dropwise Addition: This controls the reaction rate and dissipates the heat generated, preventing potential side reactions.
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TLC Monitoring: This ensures that the reaction is allowed to proceed to completion, maximizing the yield of the desired product.
Analytical Characterization
The structure and purity of the synthesized N-(2-bromophenyl)-N'-(1-phenylethyl)urea would be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR (400 MHz, DMSO-d₆):
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Aromatic Protons (Ar-H): Multiple signals in the range of δ 6.8-8.0 ppm, corresponding to the protons on the two phenyl rings.[3] The splitting patterns will be complex due to the substitution.
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Urea Protons (NH): Two distinct signals, likely in the range of δ 8.2-9.8 ppm for the aryl-NH and δ 5.5-8.0 ppm for the alkyl-NH.[3] These signals may be broad and their chemical shifts can be sensitive to solvent and concentration.
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Methine Proton (-CH-): A quartet around δ 4.8-5.2 ppm, coupled to the methyl protons.
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Methyl Protons (-CH₃): A doublet around δ 1.4-1.6 ppm, coupled to the methine proton.
¹³C NMR (100 MHz, DMSO-d₆):
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Carbonyl Carbon (C=O): A signal in the range of δ 152-158 ppm.[3]
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Aromatic Carbons: Multiple signals between δ 115-145 ppm.[3]
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Methine Carbon (-CH-): A signal around δ 50-55 ppm.
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Methyl Carbon (-CH₃): A signal around δ 20-25 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance |
| 3200-3400 | N-H stretching | Two distinct, potentially broad, bands.[4] |
| ~1630-1680 | C=O stretching (Amide I band) | Strong, sharp absorption.[5] |
| ~1550-1650 | N-H bending (Amide II band) | Moderate to strong absorption. |
| ~1450-1600 | C=C stretching (Aromatic) | Multiple sharp absorptions. |
| ~1000-1100 | C-N stretching | Moderate absorption. |
| ~750 | C-Br stretching | Moderate to weak absorption. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
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Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak would be [M+H]⁺ at m/z 320.21. Isotopologue peaks for bromine ([M+2]+H)⁺ at m/z 322.21, with a characteristic ~1:1 intensity ratio, would also be observed.
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Fragmentation: Common fragmentation pathways for ureas involve cleavage of the C-N bonds adjacent to the carbonyl group.
Caption: Workflow for synthesis and characterization.
Applications and Relevance
Derivatives of aryl ureas are a significant class of compounds in medicinal chemistry due to their wide range of biological activities. They are known to act as inhibitors of various enzymes, including kinases, and have applications as anticancer, antimicrobial, and anti-inflammatory agents.[1] The specific biological activity of N-(2-bromophenyl)-N'-(1-phenylethyl)urea would require further investigation, but its structural motifs are present in many pharmacologically active molecules.
Conclusion
This technical guide has established the molecular formula of N-(2-bromophenyl)-N'-(1-phenylethyl)urea as C₁₅H₁₅BrN₂O and its molecular weight as 319.20 g/mol . A reliable synthetic protocol and a comprehensive analytical framework for its characterization have been presented. The information provided herein serves as a valuable resource for scientists engaged in the synthesis and study of novel urea derivatives for potential applications in drug discovery and materials science.
References
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Akgun, H., et al. (2016). Synthesis and Pharmacological Activities of Some Novel N,N'-disubstituted Urea Derivatives. International Journal of Research in Pharmacy and Chemistry, 6(2), 363-371. Available at: [Link]
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Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum, 1H NMR & 13C NMR spectra & infrared spectrum of urea. Available at: [Link]
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Reddit. (2019). Urea FTIR and identifying bond stretch. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supporting information for An Unexpected Reaction to Methodology: An Unprecedented Approach to transamidation. Available at: [Link]
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